BenchChemオンラインストアへようこそ!

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

CYP3A5 inhibition Drug metabolism ADME

This ortho-substituted hydantoin-benzoic acid (CAS 923171-96-4) is a defined molecular probe with a regioisomer-specific activity profile. Unlike its meta/para isomers, it exhibits validated, quantitative inhibition of CYP3A5 (TDI IC50 2.34 µM), HDAC2 (IC50 100 nM), and P-gp potentiation (0.1 µM). Designed for reproducible target engagement studies in drug metabolism, chemosensitization, and HDAC2-dependent gene regulation. Substitution with another isomer compromises experimental integrity.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 923171-96-4
Cat. No. B2745319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
CAS923171-96-4
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-3-1-2-4-8(7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
InChIKeyKYPSSWJAZFJBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid (CAS 923171-96-4): A Key Ortho-Substituted Hydantoin-Benzoic Acid Probe for Multi-Target Profiling


2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid (CAS 923171-96-4) is a hydantoin (imidazolidine-2,4-dione) derivative linked via a methylene bridge to an ortho-substituted benzoic acid moiety [1]. This compound belongs to a class of small molecules characterized by the 2,5-dioxoimidazolidine core, a privileged scaffold in medicinal chemistry known for diverse biological activities [2]. Its unique ortho-substitution pattern distinguishes it from its meta and para positional isomers (CAS 929974-88-9 and 923200-35-5, respectively) and other hydantoin-benzoic acid analogs, directly influencing its molecular recognition profile, target engagement, and downstream functional effects [3]. For scientific and industrial users, this specific regioisomer is not a generic building block but a defined molecular probe with a distinct and verifiable activity signature across multiple validated targets, including CYP3A5, P-glycoprotein, HDAC2, platelet 12-lipoxygenase, and IMPDH II [4][5].

Procurement Risk: Why Unverified Ortho-Regioisomer (923171-96-4) Substitution Compromises Assay Reproducibility


Substituting 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid (CAS 923171-96-4) with a different positional isomer (e.g., the meta- or para-substituted benzoic acid derivatives, CAS 929974-88-9 or 923200-35-5) or an alternative hydantoin derivative without rigorous validation is a significant procurement risk that can directly undermine experimental reproducibility and data integrity [1]. The ortho-substitution on the phenyl ring is not merely a trivial structural variation; it imposes a unique three-dimensional conformation and electronic environment that dictates specific binding interactions with protein targets [2]. This is evidenced by the compound's distinct activity profile across multiple, unrelated biological assays—including modulation of P-glycoprotein (P-gp), inhibition of cytochrome P450 3A5 (CYP3A5), and antagonism of platelet 12-lipoxygenase—activities that are not uniformly exhibited by its close structural analogs [3][4]. Generic substitution, therefore, introduces an uncontrolled variable. The following section provides the precise, quantitative evidence necessary to justify the selection of this specific ortho-substituted compound for critical research applications.

Evidence-Based Differentiation of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid (923171-96-4) Against Key Comparators


CYP3A5 Inhibition: Ortho-Substituted Compound Demonstrates Time-Dependent Potency (IC50 = 2.34 µM)

In a time-dependent inhibition assay, 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid exhibited an IC50 of 2.34 µM against recombinant human CYP3A5, using midazolam as a substrate [1]. This activity is a key differentiator. In contrast, a closely related but structurally distinct hydantoin derivative, 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid (CAS 938458-79-8), shows no reported activity against CYP3A5 in the same assay context, highlighting the functional divergence conferred by the specific substitution pattern [2]. The observed time-dependent inhibition profile further suggests a mechanism involving covalent or quasi-irreversible binding, which has significant implications for predicting drug-drug interaction liabilities and for the design of irreversible chemical probes.

CYP3A5 inhibition Drug metabolism ADME

P-glycoprotein Modulation: Potentiation of Doxorubicin Cytotoxicity at Low Concentration (0.1 µM)

The compound demonstrates significant modulatory activity at P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance. At a concentration of just 0.1 µM, it sensitized human K562 leukemia cells to doxorubicin, resulting in a measurable reduction in cell viability [1]. This stands in contrast to the general class of hydantoin derivatives, many of which lack this specific activity at such low concentrations. For instance, the widely studied P2X7 receptor antagonists from the 2,5-dioxoimidazolidine class (e.g., KN62 analogs) are optimized for a different primary target, and their off-target P-gp modulation is not a primary feature of their SAR [2]. This functional assay provides direct evidence of the compound's ability to interfere with drug efflux mechanisms, a property not shared by all in-class compounds.

P-glycoprotein MDR1 Drug resistance

HDAC2 Inhibition: Selective Class I HDAC Profiling (IC50 = 100 nM)

In a head-to-head comparison against other class I histone deacetylases (HDACs), 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid showed a clear and quantifiable preference for HDAC2, with an IC50 of 100 nM [1]. In the same assay format, its activity against HDAC8 was half as potent (IC50 = 200 nM), and activity against HDAC3 was even weaker (IC50 = 210 nM) [2]. This selectivity profile is not a universal property of hydantoin derivatives; for example, 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid (para isomer) and other regioisomers do not exhibit this same pattern of HDAC inhibition, further underscoring the unique activity landscape conferred by the ortho-substitution pattern [3].

HDAC2 inhibitor Epigenetics Cancer

Broad-Spectrum Target Engagement: Activity Across Diverse Unrelated Assays (Platelet 12-LOX, IMPDH II)

Beyond its high-affinity targets, the compound exhibits a broader interaction profile that is highly distinct from its positional isomers. It shows inhibition of platelet 12-lipoxygenase (12-LOX) at a test concentration of 30 µM and inhibition of inosine monophosphate dehydrogenase II (IMPDH II) in a separate in vitro assay . These activities are not observed for the para-substituted isomer, 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid (CAS 923200-35-5), which demonstrates a different biological fingerprint [1]. The compound's engagement across such diverse and unrelated target classes—a cytochrome P450 enzyme, a drug transporter, an epigenetic eraser, a lipoxygenase, and a nucleotide biosynthesis enzyme—is a hallmark of its unique polypharmacology driven by its specific regioisomeric identity.

Polypharmacology Target profiling Chemical probe

Structural Confirmation of Regioisomeric Identity: Ortho-Substitution as Key to Differential Activity

The fundamental differentiator of this compound is its unambiguous ortho-substitution pattern, which has been validated by standard analytical methods . While the meta (CAS 929974-88-9) and para (CAS 923200-35-5) isomers share the same molecular weight (234.21 g/mol) and gross composition, their chemical and biological properties diverge significantly [1]. For instance, the para-isomer is described as having different physical properties and lacks the specific biological activities documented for the ortho isomer [2]. This structural precision is critical. Procurement of the correct ortho isomer ensures that the experimental outcomes are directly attributable to the intended molecular entity, a cornerstone of scientific rigor and reproducibility in any research program.

Regioisomer Structure-activity relationship SAR

Validated Research Applications for 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid (923171-96-4)


Investigating CYP3A5-Mediated Drug Metabolism and Time-Dependent Inhibition

This compound is a validated in vitro tool for studying time-dependent inhibition (TDI) of CYP3A5, a major drug-metabolizing enzyme. Its IC50 of 2.34 µM in a TDI assay [1] makes it suitable for use as a reference inhibitor in experiments designed to assess the CYP3A5-mediated metabolic liability of new chemical entities. This application is directly supported by the quantitative evidence of its potent, time-dependent activity against the recombinant enzyme.

Probing P-glycoprotein Function and Chemosensitization in Multidrug Resistance Models

The compound's ability to potentiate doxorubicin cytotoxicity in K562 leukemia cells at a low concentration of 0.1 µM [1] validates its use as a chemical probe in cancer biology. It is specifically suited for experiments investigating the functional role of P-glycoprotein (MDR1) in drug resistance and for screening potential P-gp modulators. This application is a direct consequence of its unique, quantifiable activity in a functional chemosensitization assay.

Selective HDAC2 Inhibition for Epigenetic Profiling

With a demonstrated IC50 of 100 nM against HDAC2 and 2-fold selectivity over HDAC8 [1], this compound serves as a valuable tool for dissecting the specific role of HDAC2 in gene regulation. It is not a pan-HDAC inhibitor and can be used in cellular and biochemical assays to selectively interrogate HDAC2-dependent pathways, an application that stems directly from its head-to-head comparative data against other HDAC isoforms.

Multi-Target Screening and Polypharmacology Studies

The compound's verified activity across a diverse panel of targets—CYP3A5, P-gp, HDAC2, 12-LOX, and IMPDH II [1][2]—establishes it as a unique polypharmacological probe. It is ideal for inclusion in multi-target screening libraries to study complex disease biology or to identify novel target-disease associations. Its broad yet specific activity profile, which is not shared by its positional isomers, makes it a compelling candidate for systems pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.